2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide is a synthetic compound containing both a phthalimide and a thiadiazole moiety. While its direct source is unclear, it belongs to a broader class of phthalimide derivatives that have been extensively studied for their potential biological activities. These activities include but are not limited to antimicrobial, anticonvulsant, analgesic, and anti-inflammatory properties. This specific compound has been investigated for its potential use in addressing sickle cell disease symptoms. []
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has been explored. One reported method involves the reaction of 4-nitrophthalimide with the appropriate halogenide using potassium carbonate as an activator in dimethylformamide (DMF) under reflux conditions. [] This yields N-substituted-4-nitrophthalimide, which is subsequently reduced to the corresponding amine using stannous chloride in hydrochloric acid. [] Finally, the target compound, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide, is synthesized by reacting the amine with triphosgene and ethanol under a nitrogen atmosphere. [] The yields for these steps range from 46.4% to 92.5% for the first step, 29.6% to 92.2% for the second, and 67% to 92% for the final step. []
Current research primarily focuses on the potential of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide and related compounds as therapeutic agents for sickle cell disease. Studies have assessed its in vivo genotoxicity in mice, demonstrating a significantly lower frequency of micronucleated reticulocytes compared to hydroxyurea, a commonly used drug for sickle cell disease that has known genotoxic effects. [] This suggests that this compound may offer a safer alternative for treating sickle cell disease symptoms. []
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8